4-[(1-Cyclopropylethyl)amino]benzonitrile
Description
Theoretical Frameworks of Benzonitrile (B105546) Reactivity and Functionalization
Benzonitrile (C₆H₅CN) is an aromatic compound characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N). researchgate.net The nitrile group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This deactivation makes the benzene ring less susceptible to electrophilic aromatic substitution compared to benzene itself. However, it facilitates nucleophilic aromatic substitution, particularly at the para position, especially if a leaving group is present. researchgate.net
The nitrile group itself is a hub of reactivity. The carbon-nitrogen triple bond can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. rsc.org The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. Benzonitrile and its derivatives can also act as ligands in transition metal complexes, serving as useful intermediates in catalysis. researchgate.net
The functionalization of benzonitriles is a broad field. Recent advances have focused on C-H bond functionalization, allowing for the direct introduction of various functional groups onto the aromatic ring without the need for pre-installed leaving groups. acs.org Radical-initiated reactions have also emerged as a powerful tool for the functionalization of alkyl nitriles. acs.org
Stereochemical Implications of Cyclopropylamine (B47189) Moieties in Asymmetric Transformations
Cyclopropylamines are a fascinating class of compounds that combine the unique properties of a strained cyclopropane (B1198618) ring with the functionality of an amine. nih.gov The three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.org This ring strain endows cyclopropylamines with enhanced reactivity and unique electronic properties. longdom.orgacs.org
From a stereochemical perspective, the rigid structure of the cyclopropane ring can be exploited in asymmetric synthesis. nih.govrsc.org The introduction of a cyclopropylamine moiety can impart conformational rigidity to a molecule, which can be advantageous in designing molecules that bind to specific biological targets. nih.gov Chiral cyclopropylamines are valuable building blocks and can be synthesized using various stereoselective methods, including enzymatic resolutions and asymmetric cyclopropanation reactions. chemistryviews.orgrochester.edu These chiral amines can serve as chiral auxiliaries or be incorporated into the final product to control its stereochemistry. The development of new catalytic asymmetric methods for the synthesis of cyclopropylamines is an active area of research. rsc.orgmdpi.com
The presence of a cyclopropylamine can influence the stereochemical outcome of reactions at adjacent centers. The steric bulk and electronic nature of the cyclopropyl (B3062369) group can direct the approach of reagents, leading to high levels of diastereoselectivity. rsc.org
Academic Research Context of 4-[(1-Cyclopropylethyl)amino]benzonitrile
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govthieme-connect.comnih.gov The cyclopropyl moiety can improve metabolic stability by blocking sites of oxidation, increase potency by providing a favorable conformation for binding to a biological target, and modulate physicochemical properties such as solubility and lipophilicity. nih.govhyphadiscovery.com
Given these considerations, this compound can be viewed as a scaffold with potential for further elaboration into a variety of biologically active molecules. Research in this area would likely focus on its synthesis, stereochemical resolution, and the exploration of its utility as a building block for new chemical entities. The development of efficient synthetic routes to this and related compounds would be a key area of investigation.
Interactive Data Table: Properties of Constituent Moieties
| Moiety | Key Features | Relevance in Organic Synthesis |
| Benzonitrile | Electron-withdrawing nitrile group, aromatic ring | Versatile precursor, undergoes nucleophilic substitution and nitrile group transformations |
| Cyclopropylamine | Strained three-membered ring, amine functionality | Imparts conformational rigidity, used in asymmetric synthesis, known pharmacophore |
Interactive Data Table: Potential Research Areas for this compound
| Research Area | Focus | Potential Applications |
| Synthetic Methodology | Development of efficient and stereoselective synthetic routes. | Access to novel chemical libraries for screening. |
| Medicinal Chemistry | Derivatization to explore biological activity (e.g., as enzyme inhibitors, receptor ligands). | Discovery of new therapeutic agents. |
| Materials Science | Incorporation into polymers or other materials to modulate properties. | Development of advanced materials with unique characteristics. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(1-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9(11-4-5-11)14-12-6-2-10(8-13)3-7-12/h2-3,6-7,9,11,14H,4-5H2,1H3 |
InChI Key |
GYBMSRWIYJAJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 1 Cyclopropylethyl Amino Benzonitrile and Its Analogs
Advanced C-N Bond Formation Techniques for Arylamine Synthesis
The synthesis of arylamines, a critical class of compounds in medicinal chemistry and materials science, has been significantly advanced by the development of robust C-N bond-forming reactions. These methods offer efficient routes to compounds like 4-[(1-Cyclopropylethyl)amino]benzonitrile by coupling an amine with an activated benzonitrile (B105546) ring.
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling) for N-aryl Benzonitriles
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. libretexts.orgorganic-chemistry.org The synthesis of N-aryl benzonitriles, including the target compound, is readily achievable by coupling an appropriate amine with a 4-halobenzonitrile (e.g., 4-bromo- or 4-chlorobenzonitrile).
The reaction's success hinges on a catalytic cycle involving a Pd(0) species. youtube.com The cycle commences with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com
The efficiency and substrate scope of the Buchwald-Hartwig amination are profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands have been developed to enhance the rates of the key steps in the catalytic cycle. youtube.com
Table 1: Representative Ligand Systems for Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Typical Base | Key Features |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | KOt-Bu, Cs₂CO₃ | Highly active for coupling aryl chlorides and bromides with a wide range of amines. beilstein-journals.org |
| SPhos | Pd-G3-SPhos | K₃PO₄, NaOt-Bu | Effective for sterically hindered substrates and functionalized amines. |
| BINAP | Pd(OAc)₂ | NaOt-Bu | A bidentate ligand, one of the first reliable systems for coupling primary amines. wikipedia.org |
| DPPF | PdCl₂(dppf) | NaOt-Bu | Ferrocene-based bidentate ligand with broad utility. wikipedia.org |
This catalytic system's adaptability allows for the synthesis of a diverse array of N-aryl benzonitriles under relatively mild conditions.
Nucleophilic Aromatic Substitution Pathways in Benzonitrile Functionalization
Nucleophilic aromatic substitution (SNAr) offers a classical, transition-metal-free pathway for the formation of C-N bonds. nih.gov This reaction is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitrile (-CN) group in benzonitrile. youtube.com The nitrile group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions.
The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile, such as 1-cyclopropylethylamine, attacks the carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
For the synthesis of this compound, a 4-halobenzonitrile serves as the electrophile. The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is opposite to that seen in SN1/SN2 reactions. Fluorine's high electronegativity makes the ipso-carbon more electrophilic and facilitates the rate-determining nucleophilic attack. youtube.com
Table 2: Reactivity in SNAr for Benzonitrile Functionalization
| Substrate | Nucleophile | Conditions | Reactivity Notes |
| 4-Fluorobenzonitrile (B33359) | Primary/Secondary Amine | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃), Heat | Highest reactivity due to the strong electron-withdrawing nature of fluorine, making it an excellent leaving group in SNAr. researchgate.net |
| 4-Chlorobenzonitrile | Primary/Secondary Amine | Harsher conditions may be required compared to the fluoro-analog. | Less reactive than 4-fluorobenzonitrile but still a viable substrate. |
| 4-Nitrofluorobenzene | Amine | Milder conditions often suffice. | The nitro group is a stronger activating group than nitrile, enhancing reactivity. researchgate.net |
This method provides a direct and often cost-effective route to 4-substituted benzonitriles, contingent on the availability of the appropriate halo-benzonitrile precursor.
Strategic Incorporation of the 4-Aminobenzonitrile (B131773) Synthon into Complex Molecular Architectures
4-Aminobenzonitrile is a versatile synthon, or building block, used extensively in the synthesis of more complex molecules, particularly in the pharmaceutical industry. guidechem.comchemicalbook.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic (or modifiable) nitrile group, allows for sequential and divergent synthetic strategies.
It serves as a key intermediate in the production of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine and Etravirine, which are used in HIV therapy. chemijournal.comresearchgate.net The synthesis of these drugs often involves an initial reaction at the amino group of 4-aminobenzonitrile, for instance, by coupling it with a substituted pyrimidine (B1678525) ring. chemijournal.com
A common synthetic strategy involves the N-alkylation or N-arylation of 4-aminobenzonitrile to introduce a desired substituent, followed by chemical transformation of the nitrile group. For example, direct alkylation of 4-aminobenzonitrile with an alkyl halide can yield N-alkylated products. prepchem.com
Table 3: Examples of Complex Molecules Synthesized from 4-Aminobenzonitrile
| Starting Material | Reagent(s) | Product Class/Example | Application |
| 4-Aminobenzonitrile | 2-(Methylthio)pyrimidin-4-ol, then POCl₃ | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | Intermediate for Rilpivirine (HIV drug). chemijournal.com |
| 4-Aminobenzonitrile | 2,5-Dimethoxytetrahydrofuran | 4-(1H-pyrrol-1-yl)benzonitrile | Precursor for heterocyclic compounds. ajol.info |
| 4-Aminobenzonitrile | Hydroxylamine hydrochloride | 4-Aminophenyl-amidoxime | Intermediate for Dabigatran synthesis. google.com |
| 4-Aminobenzonitrile | 1-Iodomethyl-2-methylcyclopentane | 4-(2-Methylcyclopentylmethylamino)benzonitrile | Analog of the target compound. prepchem.com |
The utility of 4-aminobenzonitrile as a foundational scaffold underscores its importance in constructing molecules with significant biological or material properties.
Enantioselective Synthesis of Chiral this compound
The 1-cyclopropylethyl moiety in the target compound contains a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is crucial in pharmaceutical development, as different enantiomers can have distinct biological activities.
Chiral Auxiliary-Mediated Stereocontrol for Cyclopropylethylamine Introduction
An alternative to using a pre-resolved chiral amine is to employ a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
For the synthesis of chiral 1-cyclopropylethylamine, a well-established method involves the use of tert-butanesulfinamide. This approach involves the condensation of cyclopropyl (B3062369) methyl ketone with enantiopure (R)- or (S)-tert-butanesulfinamide to form a tert-butanesulfinyl ketimine. The subsequent diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to the C=N bond is directed by the chiral sulfinyl group. wikipedia.org The final step is the acidic cleavage of the N-S bond to release the free, enantiomerically enriched primary amine.
Other common auxiliaries include oxazolidinones and camphorsultam, which are widely used in asymmetric alkylations and additions. wikiwand.com
Table 5: Common Chiral Auxiliaries for Amine Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |
| tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes. | Nucleophilic addition to a sulfinyl imine intermediate, directed by chelation control. wikipedia.org |
| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation of carbonyl compounds. | A chiral oxazolidinone is attached to a carboxylic acid, forming a rigid chelated enolate that blocks one face from electrophilic attack. |
| SAMP/RAMP Hydrazines | Asymmetric α-alkylation of ketones/aldehydes. | Formation of a chiral hydrazone, followed by deprotonation and diastereoselective alkylation of the resulting aza-enolate. |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Michael additions, Diels-Alder reactions. | The sultam provides effective steric shielding of one face of a reactive intermediate (e.g., an enoate). wikiwand.com |
Once the chiral 1-cyclopropylethylamine is synthesized using one of these auxiliary-based methods, it can be coupled with 4-halobenzonitrile using the C-N bond formation techniques described previously to yield the enantiomerically enriched target compound.
Diastereoselective Approaches in Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound often necessitates the stereocontrolled construction of the 1-cyclopropylethylamine moiety. Diastereoselective strategies are paramount in achieving high enantiomeric purity, which is often critical for pharmacological activity.
One prevalent approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to cyclopropyl methyl ketone to induce facial selectivity in the subsequent addition of a nucleophile, such as a cyanide source, to form a chiral cyanohydrin. This intermediate can then be reduced to the corresponding chiral amine. The choice of chiral auxiliary and reaction conditions significantly influences the diastereomeric ratio of the product.
Another effective method is the diastereoselective reduction of a chiral imine precursor. This can be achieved by reacting cyclopropyl methyl ketone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine with a hydride reducing agent, like sodium borohydride, proceeds with facial selectivity dictated by the chiral auxiliary, leading to the desired chiral 1-cyclopropylethylamine derivative with good to excellent diastereoselectivity.
Furthermore, enzymatic resolutions and asymmetric catalysis represent powerful tools for accessing enantiomerically pure 1-cyclopropylethylamine. Lipases, for example, can be employed for the kinetic resolution of racemic esters of 1-cyclopropylethyl alcohol, a precursor to the amine. Asymmetric hydrogenation of enamines or imines using chiral transition metal catalysts, such as those based on rhodium or iridium, also provides a direct route to the chiral amine with high enantioselectivity.
| Approach | Key Features | Typical Reagents/Catalysts |
| Chiral Auxiliary | Attachment of a chiral group to control stereochemistry. | Evans auxiliaries, (R/S)-α-methylbenzylamine |
| Diastereoselective Reduction | Reduction of a chiral imine or ketone precursor. | Sodium borohydride, Lithium aluminum hydride |
| Enzymatic Resolution | Separation of enantiomers using enzymes. | Lipases (e.g., Candida antarctica lipase (B570770) B) |
| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. | Chiral Rhodium or Iridium complexes |
Synthetic Strategies for Structural Diversification and Analogue Preparation
Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. This is typically achieved through modifications of the benzonitrile ring, the cyclopropylethyl moiety, or by constructing new heterocyclic systems.
Halogenation and Electrophilic Aromatic Substitution on the Benzonitrile Ring
The benzonitrile ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effect of the N-(1-cyclopropylethyl)amino group, being an activating ortho-, para-director, plays a crucial role in the regioselectivity of these reactions.
Halogenation: Bromination and chlorination are common halogenation reactions performed on this scaffold. The reaction of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, typically yields the corresponding 3-halo-4-[(1-cyclopropylethyl)amino]benzonitrile as the major product. The position of halogenation is directed ortho to the strongly activating amino group. The reaction conditions, including temperature and stoichiometry of the halogenating agent, can be optimized to control the degree of halogenation and minimize the formation of di- or tri-substituted products.
Nitration and Sulfonation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, predominantly at the position ortho to the amino group. Similarly, sulfonation with fuming sulfuric acid can introduce a sulfonic acid group. The strongly activating nature of the amino group can lead to over-reaction or side reactions under harsh acidic conditions, necessitating careful control of the reaction parameters. researchgate.net
| Reaction | Reagent | Typical Product |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile dntb.gov.ualibretexts.org |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-[(1-cyclopropylethyl)amino]benzonitrile |
| Sulfonation | Fuming H₂SO₄ | 4-[(1-Cyclopropylethyl)amino]-3-sulfobenzonitrile |
The steric bulk of the 1-cyclopropylethyl group can influence the ortho/para ratio, potentially favoring substitution at the less hindered ortho position.
Functional Group Interconversions on the Cyclopropylethyl Moiety
Modifications to the cyclopropylethyl side chain offer another avenue for structural diversification. These transformations can alter the lipophilicity, metabolic stability, and binding interactions of the molecule.
Ring Opening of the Cyclopropane (B1198618): The cyclopropane ring is susceptible to ring-opening reactions under certain conditions. For instance, treatment with strong acids or electrophiles can lead to the cleavage of a C-C bond in the cyclopropane ring, yielding acyclic derivatives. nih.gov The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane and the nature of the attacking reagent.
Modification of the Ethyl Linker: The ethyl group can be functionalized, for example, through hydroxylation at the benzylic position, followed by further transformations of the resulting alcohol. This can introduce new functional groups for further derivatization.
N-Dealkylation or N-Alkylation: The secondary amine can be dealkylated to provide the primary amine, 4-aminobenzonitrile, or further alkylated to introduce a second substituent on the nitrogen atom.
Annulation and Heterocyclic Fusion Strategies Involving the Benzonitrile Scaffold
The benzonitrile and amino functionalities of this compound serve as versatile handles for the construction of fused heterocyclic rings, leading to a wide array of novel chemical entities with diverse pharmacological profiles.
Synthesis of Quinazolines and Quinazolinones: One of the most common applications of 4-aminobenzonitrile derivatives is in the synthesis of quinazolines and quinazolinones. For example, reaction with orthoformates in the presence of an acid catalyst can lead to the formation of a 4-amino-substituted quinazoline. Alternatively, reaction with phosgene (B1210022) or its equivalents can yield a quinazolinone. These reactions proceed through an initial formation of an amidine or an isocyanate intermediate, followed by intramolecular cyclization.
Construction of Fused Pyrimidines and other Heterocycles: The nitrile group can participate in cycloaddition reactions or be used as a precursor for other functional groups that can then undergo cyclization. For instance, the nitrile can be reduced to an aminomethyl group, which can then be used to build a variety of fused heterocyclic systems. Annulation reactions with bifunctional reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings.
These synthetic strategies provide a robust platform for the generation of a diverse library of analogs based on the this compound scaffold, facilitating the exploration of their potential as therapeutic agents.
Mechanistic Elucidation of Reactions Involving 4 1 Cyclopropylethyl Amino Benzonitrile
Detailed Reaction Pathway Analysis for Amino-Benzenenitrile Formation
General mechanisms for the formation of aminobenzonitriles can be proposed based on established organic chemistry principles, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. These reactions typically proceed through distinct intermediates and transition states.
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are instrumental in identifying the rate-determining step of a reaction. For instance, a significant KIE upon deuteration of the amine (N-H vs. N-D) could indicate that the deprotonation of the amine or a step involving the N-H bond cleavage is part of the rate-limiting step. However, no KIE studies have been published specifically for the synthesis of 4-[(1-Cyclopropylethyl)amino]benzonitrile.
Mechanisms of Stereocontrol in Chiral Syntheses
The 1-cyclopropylethylamino moiety in the target molecule contains a stereocenter. Therefore, syntheses starting from racemic 1-cyclopropylethylamine would yield a racemic product unless a chiral resolution or an asymmetric synthesis method is employed.
Substrate-Controlled Diastereoselective Pathways
Information regarding substrate-controlled diastereoselective reactions to form derivatives of this compound is not available. Such pathways would require the presence of a second stereocenter in a reacting partner, and the inherent stereochemistry of the substrates would dictate the stereochemical outcome of the reaction.
Catalyst-Controlled Enantioselective Mechanisms
While catalyst-controlled enantioselective aminations are a well-established field in organic synthesis, no specific methods have been reported for the enantioselective synthesis of this compound. A hypothetical enantioselective synthesis could involve a chiral catalyst that preferentially forms one enantiomer of the product over the other, likely through the formation of diastereomeric transition states. The development of such a process would be a subject for new research.
Understanding Intermolecular and Intramolecular Processes in Derivative Formation
The derivatization of this compound could involve reactions at the secondary amine, the nitrile group, or the aromatic ring. For example, the nitrile group can undergo hydrolysis or reduction, while the amine can be further alkylated or acylated. Understanding the interplay of intermolecular and intramolecular processes is key to predicting reaction outcomes. For instance, if a derivative contains a reactive group that can interact with the nitrile or amine functionality, an intramolecular cyclization might occur. However, specific studies detailing these processes for derivatives of this compound are not found in the current body of scientific literature.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are essential for a deep understanding of the electronic properties and chemical behavior of a molecule. For 4-[(1-Cyclopropylethyl)amino]benzonitrile, these methods could provide a detailed picture of its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, one could determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) for this compound. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. The stability of the molecule would be assessed by its total electronic energy. These theoretical calculations would provide a foundational understanding of the molecule's structural characteristics.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and chemical reactivity.
Excited State Calculations and Photophysical Properties
To understand how this compound interacts with light, excited state calculations using methods like Time-Dependent DFT (TD-DFT) would be necessary. These calculations could predict the molecule's absorption and emission spectra, providing insights into its potential color and fluorescence properties. Such studies are vital for applications in materials science and photochemistry, but specific data for this compound are not currently available in published literature.
Molecular Modeling and Simulations for Conformational Landscape Exploration
The flexibility of the cyclopropylethylamine side chain in this compound suggests a complex conformational landscape. Molecular modeling and simulations are the ideal tools to explore these different spatial arrangements and their impact on the molecule's properties.
Conformational Analysis of the Cyclopropylethylamine Side Chain
A detailed conformational analysis would involve systematically rotating the single bonds in the cyclopropylethylamine side chain to identify all possible low-energy conformations. This would reveal the preferred shapes of the molecule and the energy barriers between different conformations. Understanding the conformational preferences is key to comprehending its biological activity and how it might interact with other molecules.
Molecular Dynamics Simulations for Solvent Effects on Reactivity and Structure
Molecular dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment, such as a solvent. For this compound, MD simulations in different solvents would show how the solvent molecules affect its structure, flexibility, and, consequently, its chemical reactivity. This information is crucial for predicting its behavior in various chemical and biological systems.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For "4-[(1-Cyclopropylethyl)amino]benzonitrile," both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.
While specific experimental data for "this compound" is not extensively published, the expected chemical shifts can be predicted based on the known spectra of its parent structure, 4-Aminobenzonitrile (B131773), and standard substituent effects. rsc.orgchemicalbook.comspectrabase.com The presence of the chiral center at the ethyl group attached to the nitrogen atom introduces magnetic inequivalence for adjacent protons, which can be resolved and analyzed by high-field NMR.
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (ortho to CN) | ~7.4-7.6 | ~133-135 |
| Aromatic (ortho to NH) | ~6.6-6.8 | ~112-114 |
| Amino (N-H) | ~4.0-5.0 (broad) | N/A |
| Methine (CH-NH) | ~3.5-3.8 | ~55-60 |
| Methyl (CH₃) | ~1.2-1.4 | ~18-22 |
| Cyclopropyl (B3062369) (CH) | ~0.8-1.2 | ~10-15 |
| Cyclopropyl (CH₂) | ~0.4-0.7 | ~3-8 |
| Cyano (CN) | N/A | ~119-121 |
| Quaternary Aromatic (C-CN) | N/A | ~100-105 |
| Quaternary Aromatic (C-NH) | N/A | ~150-153 |
Two-dimensional NMR techniques that detect the Nuclear Overhauser Effect (NOE), such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for conformational analysis. These experiments identify protons that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. columbia.eduyoutube.com
For "this compound," these techniques are critical for defining the spatial orientation of the bulky (1-cyclopropylethyl) group relative to the benzonitrile (B105546) ring. The key correlations would be between the N-H proton, the methine proton of the ethyl group, and the aromatic protons ortho to the amino group. The intensity of these cross-peaks provides quantitative information about internuclear distances, allowing for the construction of a detailed 3D model of the molecule's preferred conformation in solution. reddit.com
Expected NOESY/ROESY Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Expected Correlation | Information Gained |
| N-H | Aromatic H (ortho to NH) | Strong | Indicates proximity and potential for hydrogen bonding or steric hindrance. |
| N-H | Methine H (CH-NH) | Strong | Confirms local geometry around the nitrogen atom. |
| Methine H (CH-NH) | Aromatic H (ortho to NH) | Medium to Strong | Defines the rotational conformation around the C-N bond. |
| Methyl H (CH₃) | Aromatic H (ortho to NH) | Weak to Medium | Provides further constraints on the orientation of the side chain. |
| Cyclopropyl H | Aromatic H (ortho to NH) | Weak | Helps to map the overall spatial arrangement of the substituent. |
Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution NMR, ssNMR can distinguish between different crystalline forms, or polymorphs, which may have distinct physical properties. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be grown. nih.gov For "this compound," ssNMR could be used to characterize its powdered form, identify the number of unique molecules in the crystallographic asymmetric unit, and probe intermolecular distances and packing arrangements in the solid state.
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure.
For the parent compound, 4-aminobenzonitrile, crystallographic studies reveal a structure where molecules are linked by hydrogen bonds. researchgate.netresearchgate.net A similar analysis for "this compound" would precisely define the geometry of the cyclopropyl ring and the stereocenter, as well as its orientation relative to the aromatic ring.
The crystal packing of a molecule is governed by non-covalent intermolecular interactions. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In the case of "this compound," the primary interactions expected are hydrogen bonds involving the amino group (N-H) as a donor and the nitrile group (C≡N) as an acceptor. researchgate.netresearchgate.net X-ray analysis would precisely measure the geometry of these N-H···N hydrogen bonds, which dictate how the molecules assemble into a larger supramolecular architecture. goettingen-research-online.de The analysis reveals the network of these interactions, explaining the stability and properties of the crystalline solid.
Crystallographic Data for the Parent Compound: 4-Aminobenzonitrile (This data serves as an example of the type of information obtained from X-ray crystallography)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.3 Å, b = 6.1 Å, c = 15.0 Å, β = 113.5° |
| Key Intermolecular Interaction | N-H···N Hydrogen Bond |
The "this compound" molecule possesses a single chiral center at the carbon atom bonded to the cyclopropyl, methyl, amino, and hydrogen groups. This gives rise to two enantiomers (R and S). X-ray crystallography on a single crystal of an enantiomerically pure sample is the gold standard for determining the absolute configuration. wikipedia.orgmdpi.com By using anomalous dispersion effects, the analysis can unambiguously distinguish between the R and S configurations, which is crucial for understanding its biological activity and stereospecific interactions. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govpnnl.govnih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, confirming the molecular composition.
For "this compound," HRMS would confirm its elemental formula of C₁₂H₁₄N₂. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would reveal characteristic fragmentation patterns. These patterns provide structural information, such as the loss of the cyclopropyl group or cleavage at the C-N bond, further corroborating the proposed structure. ub.edu
HRMS Data and Predicted Fragmentation
| Parameter | Value / Description |
| Molecular Formula | C₁₂H₁₄N₂ |
| Exact Mass (Monoisotopic) | 186.1157 g/mol |
| Calculated [M+H]⁺ Ion | 187.1230 |
| Predicted Major Fragments | Description |
| m/z 146 | Loss of cyclopropyl group ([M-C₃H₅]⁺) |
| m/z 117 | Cleavage of C-N bond, resulting in [H₂N-C₆H₄-CN]⁺ |
| m/z 70 | Cyclopropylethylamine fragment ([C₅H₁₀N]⁺) |
Chiroptical Spectroscopies for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy is a powerful class of techniques that provides information about the three-dimensional arrangement of atoms in chiral molecules by measuring the differential interaction with left and right circularly polarized light. For a molecule such as this compound, which contains a stereocenter at the carbon atom attached to the cyclopropyl and methyl groups, these methods are indispensable for assigning the absolute configuration (R or S) and quantifying the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions of chromophores within the molecule. In the case of this compound, the benzonitrile moiety serves as a strong chromophore. The spatial arrangement of the chiral (1-cyclopropylethyl)amino group relative to the benzonitrile ring will induce a CD signal.
The two enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other. chiralabsxl.com The sign and magnitude of these Cotton effects can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical spectra calculated using quantum-mechanical methods, such as time-dependent density functional theory (TD-DFT). chiralabsxl.comnih.gov
Hypothetical CD Spectral Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| (S)-enantiomer | 235 | +15,000 |
| (S)-enantiomer | 260 | -8,000 |
| (R)-enantiomer | 235 | -15,000 |
| (R)-enantiomer | 260 | +8,000 |
Note: This data is hypothetical and serves to illustrate the expected mirror-image relationship between the CD spectra of the two enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of CD spectroscopy, measuring the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. hindsinstruments.com VCD provides detailed information about the absolute configuration of a molecule in solution, and is particularly powerful as it is sensitive to the entire molecular structure, not just the regions near a chromophore. hindsinstruments.comamericanlaboratory.com
For this compound, VCD spectra would be rich in information due to the various vibrational modes associated with the cyclopropyl ring, the C-N bond, and the benzonitrile group. The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum calculated for one of the enantiomers using ab initio or DFT methods. americanlaboratory.comnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com VCD is a powerful alternative when crystallization for X-ray crystallography is not feasible. americanlaboratory.com
Hypothetical VCD Spectral Data for Key Vibrational Bands of (S)-4-[(1-Cyclopropylethyl)amino]benzonitrile
| Wavenumber (cm⁻¹) | Vibrational Mode | ΔA (x 10⁻⁴) |
| 2980 | C-H stretch (chiral center) | +2.5 |
| 2225 | C≡N stretch (nitrile) | -1.8 |
| 1605 | C=C stretch (aromatic) | +3.2 |
| 1250 | C-N stretch | -0.9 |
Note: This data is hypothetical. The signs and magnitudes of the differential absorbance (ΔA) are illustrative of what might be observed for a specific enantiomer.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for determining the chemical purity and the enantiomeric excess of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the separation of the enantiomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. yakhak.org These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines. yakhak.org The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. americanpharmaceuticalreview.com
Hypothetical Chiral HPLC Separation Data for this compound
| Parameter | Value |
| Column | Chiralpak® IB |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This data is hypothetical and illustrates a potential set of conditions and results for the successful enantiomeric separation of this compound.
Applications in Chemical Methodologies and Advanced Materials Science
Development of Novel Reagents and Ligands Featuring the 4-[(1-Cyclopropylethyl)amino]benzonitrile Motif
The this compound framework is a promising scaffold for the development of novel reagents and ligands. The secondary amine and the nitrile group offer multiple points for modification, allowing for the fine-tuning of steric and electronic properties. The cyclopropylethyl group, in particular, introduces a specific conformational rigidity and lipophilicity that can be advantageous in ligand design for catalysis or as a reagent in organic synthesis.
Derivatives of 4-aminobenzonitrile (B131773) have been utilized as precursors in the synthesis of more complex molecules. ajol.infochemicalbook.com For instance, the amino group can be functionalized to create a variety of structures. While specific reagents based on the this compound motif are not yet prevalent in the literature, its structural components suggest potential as a building block for ligands in transition-metal catalysis, where the nitrogen atom could coordinate to a metal center, and the nitrile group could be either a coordinating or a non-coordinating functionality that influences the electronic environment of the catalyst.
Exploration as Building Blocks in Multicomponent Reactions and Complex Molecule Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govnih.gov The structural features of this compound make it an interesting candidate for use in such reactions. The secondary amine can participate in the formation of iminium intermediates, a common pathway in many MCRs like the Ugi and Strecker reactions. nih.gov
The nitrile group can also be a versatile functional handle in MCRs, potentially undergoing cyclization or other transformations. The use of dinitriles and other nitrile-containing compounds in MCRs to generate complex heterocyclic structures is well-established. nih.govresearchgate.net While there are no specific examples in the literature detailing the use of this compound in MCRs, its potential as a building block for the diversity-oriented synthesis of complex molecules is significant. illinois.edu The synthesis of various heterocyclic compounds, such as aminopyridines and pyrido[2,3-d]pyrimidines, has been achieved through multicomponent strategies. mdpi.commdpi.com
Investigation in Supramolecular Assembly and Self-Organizing Systems
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The benzonitrile (B105546) moiety within this compound can participate in various non-covalent interactions, including hydrogen bonding (via the amine proton), dipole-dipole interactions (due to the polar nitrile group), and π-π stacking interactions (from the benzene (B151609) ring). Recent research has demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles through co-crystallization, forming key-lock complexes. nih.gov This highlights the potential of the benzonitrile fragment to act as a recognition site in the design of self-assembling systems.
Potential in Advanced Spectroscopic Probes or Fluorescent Tags
Derivatives of 4-aminobenzonitrile are known to exhibit interesting photophysical properties, making them candidates for development as fluorescent probes and spectroscopic tags. researchgate.netnih.gov The fluorescence of these molecules is often sensitive to the local environment, such as solvent polarity and the presence of specific analytes. The introduction of the 1-cyclopropylethyl group to the amino nitrogen could modulate the electronic properties of the fluorophore, potentially leading to shifts in the absorption and emission maxima, as well as changes in the quantum yield.
The development of novel fluorescent probes often involves the synthesis of a series of derivatives to optimize their spectroscopic properties for a particular application. mdpi.commdpi.com For instance, benzothiazole-benzonitrile-based chromophores have been synthesized and shown to have good Stokes' shifts. nih.gov While the specific fluorescent properties of this compound have not been reported, the general characteristics of related aminobenzonitriles suggest that it could serve as a core structure for the design of new fluorescent sensors.
Table 1: Spectroscopic Properties of Selected Aminobenzonitrile Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl substituted amine) | 270 | 480 | 0.44 | mdpi.com |
| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (in nonpolar solvents) | ~400 | ~500 | Not specified | nih.gov |
| Benzothiazole-benzonitrile chromophore (in EtOH) | Not specified | Not specified (Stokes' shift = 8363 cm⁻¹) | Not specified | nih.gov |
This table presents data for structurally related compounds to infer the potential properties of this compound.
Contribution to the Design of Materials with Tunable Electronic or Optical Properties
The design of materials with tunable electronic and optical properties is a key area of modern materials science. The incorporation of molecules with specific functional groups can impart desired characteristics to the bulk material. The benzonitrile group is an electron-withdrawing group, and its presence in a conjugated system can influence the electronic structure and, consequently, the optical properties of a material.
By analogy with other organic electronic materials, polymers or molecular crystals based on this compound could exhibit interesting electronic behavior. The ability to tune these properties through chemical modification is a significant advantage of organic materials. mdpi.com For example, the synthesis of materials with tunable optical properties for applications such as 3D printing of fluorescent materials is an active area of research. nih.gov While direct applications of this compound in this field are yet to be explored, its combination of a polar nitrile group, an aromatic ring, and a non-planar aliphatic substituent makes it a candidate for incorporation into more complex systems designed to have specific electronic or optical responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
